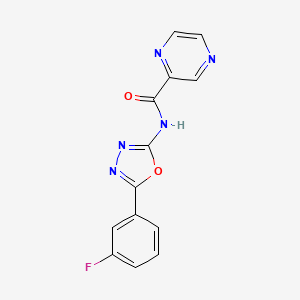

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

Descripción general

Descripción

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a pyrazine ring, an oxadiazole ring, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide typically involves the following steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 3-fluorobenzohydrazide can be reacted with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

-

Coupling with Pyrazine-2-carboxylic Acid: : The oxadiazole intermediate is then coupled with pyrazine-2-carboxylic acid or its derivatives. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Step 1: Formation of the Oxadiazole Core

The oxadiazole ring is typically synthesized via condensation of a hydrazide (e.g., thiosemicarbazide) with an acid chloride or similar carbonyl compound, followed by cyclization. For example:

-

Hydrazide + Acid Chloride : Condensation forms a hydrazone intermediate, which undergoes cyclization using reagents like 1,3-dibromo-5,5-dimethylhydantoin or iodine in basic conditions to yield the oxadiazole .

-

Fluorophenyl Substitution : The fluorophenyl group is introduced either during the initial condensation step or via subsequent substitution reactions (e.g., Suzuki coupling) .

Step 2: Coupling with Pyrazine-2-carboxylic Acid

The oxadiazole intermediate is coupled with pyrazine-2-carboxylic acid or its derivatives to form the amide bond. Common methods include:

-

TiCl₄-Mediated Condensation : Pyrazin-2-amine reacts with a carboxylic acid derivative (e.g., 5-bromothiophene-2-carboxylic acid) in the presence of TiCl₄, followed by purification .

-

Coupling Agents : Reagents like EDC facilitate amide bond formation between the oxadiazole and pyrazine moieties.

Step 3: Functionalization of the Fluorophenyl Group

The fluorophenyl substituent may undergo further reactions such as:

-

Substitution Reactions : Fluorine’s high electronegativity enables nucleophilic substitution under appropriate conditions.

-

Oxidation : Potential formation of N-oxides, altering the compound’s reactivity.

Oxadiazole Ring Formation

The cyclization step involves the elimination of water or other small molecules to form the aromatic heterocycle. For example, the reaction of a hydrazide with an acid chloride generates a hydrazone intermediate, which undergoes intramolecular cyclization via nucleophilic attack and elimination .

Amide Bond Formation

The coupling reaction between the oxadiazole and pyrazine-2-carboxylic acid proceeds via activation of the carboxylic acid (e.g., as an acid chloride or anhydride) followed by nucleophilic attack by the amine group. TiCl₄ or coupling agents like EDC facilitate this process by stabilizing intermediates .

Critical Reaction Parameters

Potential Side Reactions

-

Oxidation : Formation of N-oxides during synthesis, requiring controlled conditions.

-

Unintended Displacement : Substitution reactions (e.g., chlorine displacement by amines) may yield undesired products if reaction temperatures are too high .

Structural and Reactivity Insights

The compound’s reactivity is influenced by:

-

Electronic Effects : Fluorine’s electronegativity enhances the stability of the oxadiazole ring and modulates amide bond reactivity.

-

Conjugation : Extended π-systems between pyrazine, oxadiazole, and fluorophenyl rings may affect redox properties and reaction pathways .

Research Findings

This synthesis relies on optimized multi-step protocols, leveraging condensation, coupling, and cyclization reactions. The compound’s unique structure enables diverse reactivity, with applications spanning antimicrobial to neuroprotective research .

Aplicaciones Científicas De Investigación

Anticholinesterase Activity

Research indicates that derivatives of 1,3,4-oxadiazoles, including N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide, exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound has shown dual inhibition properties with IC50 values ranging from 12.8 to 99.2 µM for AChE and 53.1 µM for BChE .

Antitumor Activity

The oxadiazole scaffold has been recognized for its antitumor potential. Compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Neuroprotective Effects

A study published in Molecules highlighted the neuroprotective effects of related oxadiazole compounds against oxidative stress-induced neuronal damage. The research demonstrated that these compounds could mitigate apoptosis in neuronal cells exposed to oxidative stressors by regulating antioxidant enzyme activity .

Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The compound exhibited promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism by which N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

N-(5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide: Contains a methyl group instead of fluorine.

N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide: Features a nitro group in place of fluorine.

Uniqueness: : The presence of the fluorine atom in N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can significantly influence its chemical properties, such as lipophilicity and electronic effects, which in turn affect its biological activity and interactions with molecular targets. This makes it distinct from its analogs with different substituents.

Actividad Biológica

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, potential as an anticancer agent, and mechanisms of action.

Chemical Structure and Properties

The compound features a pyrazine ring linked to a 1,3,4-oxadiazole moiety substituted with a 3-fluorophenyl group. Its molecular formula is , and it exhibits notable lipophilicity, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives of oxadiazoles, including this compound. The compound demonstrated significant activity against a range of pathogens, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Candida albicans | 0.25 | 0.5 |

These findings suggest that the compound has potential as an antimicrobial agent, particularly against resistant strains .

Anticancer Potential

The compound's anticancer properties have also been explored. In vitro studies indicated that it inhibits the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Apoptosis via caspase activation |

| A549 (lung cancer) | 15 | Cell cycle arrest |

Molecular docking studies suggest that this compound binds effectively to key targets involved in cancer progression, such as FGFR and other tyrosine kinases .

The biological activity of this compound can be attributed to several mechanisms:

-

Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

Enzyme IC50 (µM) Acetylcholinesterase 12.8 Butyrylcholinesterase 53.1 - Induction of Apoptosis : The compound triggers apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase cascades.

- Antimicrobial Mechanism : Its antimicrobial action is likely due to disruption of bacterial cell membranes and interference with metabolic pathways .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the effectiveness of this compound against clinical isolates of resistant bacteria. The study reported that the compound significantly reduced bacterial load in infected tissue models.

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on breast cancer cell lines, the compound was tested in combination with standard chemotherapeutics. The results indicated enhanced cytotoxicity compared to single-agent treatments, suggesting a synergistic effect .

Propiedades

IUPAC Name |

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN5O2/c14-9-3-1-2-8(6-9)12-18-19-13(21-12)17-11(20)10-7-15-4-5-16-10/h1-7H,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVZWLBJXVDZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.